molecular formula C5H5ClN2O3S B188163 6-Amino-5-chloropyridine-3-sulfonic acid CAS No. 610275-89-3

6-Amino-5-chloropyridine-3-sulfonic acid

Cat. No.: B188163
CAS No.: 610275-89-3
M. Wt: 208.62 g/mol
InChI Key: UGHIHWMRMNWPOR-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 6-Amino-5-chloropyridine-3-sulfonic acid is not available, sulfonamides, which are structurally similar, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet (SDS) for 6-Amino-5-chloropyridine-3-sulfonic acid can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid typically involves the chlorination of 6-amino-3-pyridinesulfonic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure selective chlorination at the 5th position . The reaction is usually performed in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and to maintain the integrity of the amino and sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to isolate the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-chloropyridine-3-sulfonic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

6-amino-5-chloropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHIHWMRMNWPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364497
Record name 6-amino-5-chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610275-89-3
Record name 6-amino-5-chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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